3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one
Overview
Description
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one: is a chemical compound with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a methyl group at the first position on a dihydropyridin-4-one ring structure . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
Chemistry: 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a building block for the development of new drugs targeting various diseases .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amino group introduction .
Industrial Production Methods: In an industrial setting, the production of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The amino and bromo groups make the compound susceptible to nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms of the pyridine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
- 3-Amino-5-bromo-1-methylpyridin-4-one
- 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-2-one
- 3-Amino-5-chloro-1-methyl-1,4-dihydropyridin-4-one
Comparison: Compared to its analogs, 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one is unique due to the specific positioning of the amino and bromo groups, which significantly influence its reactivity and interaction with other molecules . This uniqueness makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-amino-5-bromo-1-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHXHXLSNVIMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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